(2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
Overview
Description
(2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the methoxyethyl, morpholinyl, and phenylimino substituents under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature and solvent playing critical roles.
Major Products
Scientific Research Applications
(2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- (2Z,5Z)-3-(2-ethoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(piperidin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-3-(2-methoxyethyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-16-21(26-10-14-30-15-11-26)9-8-19(18)17-22-23(28)27(12-13-29-2)24(31-22)25-20-6-4-3-5-7-20/h3-9,16-17H,10-15H2,1-2H3/b22-17-,25-24? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWKHTNDVUZGSW-OUUDUQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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